4-Bromo-1H-indole-6-carboxamide: Technical Guide & Scaffold Analysis
4-Bromo-1H-indole-6-carboxamide: Technical Guide & Scaffold Analysis
Executive Summary
4-Bromo-1H-indole-6-carboxamide is a high-value heterocyclic intermediate used primarily in the discovery of small-molecule inhibitors for kinases (e.g., BTK, VEGFR) and DNA repair enzymes (e.g., PARP). Its structural uniqueness lies in its dual-functionality: the C6-carboxamide moiety serves as a critical hydrogen-bonding anchor (often mimicking the adenine ring of ATP), while the C4-bromine atom provides a reactive "vector" for extending the molecule into hydrophobic protein pockets via cross-coupling reactions.
This guide details the physicochemical properties, synthetic pathways, and medicinal chemistry applications of this scaffold, designed for researchers in lead optimization and process chemistry.
Part 1: Chemical Profile & Structural Analysis[1]
Physicochemical Properties
The presence of the bromine atom significantly alters the lipophilicity and electronic distribution compared to the parent indole-6-carboxamide.
| Property | Value (Predicted/Experimental) | Relevance |
| Formula | C₉H₇BrN₂O | Stoichiometry |
| Molecular Weight | 239.07 g/mol | Fragment-based drug design (FBDD) compliant |
| CAS Number | Derivative of 374633-27-9 (Acid) | Often synthesized in-situ from the acid precursor |
| LogP | ~1.8 – 2.1 | Moderate lipophilicity; good membrane permeability potential |
| H-Bond Donors | 3 (Indole-NH, Amide-NH₂) | Critical for "Hinge Region" binding in kinases |
| H-Bond Acceptors | 1 (Amide-C=O) | Interaction with backbone residues (e.g., hinge glycine) |
| TPSA | ~59 Ų | Favorable for CNS and oral bioavailability |
Electronic & Structural Logic
The 4-position of the indole ring is sterically adjacent to the C3 position but points into a distinct vector space.
-
C6-Carboxamide (The Anchor): This group is planar with the indole ring. In many kinase crystal structures, the amide N-H and C=O form a bidentate H-bond network with the kinase hinge region (similar to the nicotinamide pocket in PARP).
-
C4-Bromine (The Vector): The bromine at C4 is electronically deactivated by the electron-withdrawing carboxamide at C6, making it stable but reactive enough for palladium-catalyzed couplings. It allows the attachment of hydrophobic groups (aryls, heteroaryls) to occupy the "gatekeeper" or "back-pocket" regions of the target protein.
Part 2: Synthetic Pathways[1][4]
The most robust synthesis proceeds from Methyl 4-bromo-1H-indole-6-carboxylate . Direct bromination of indole-6-carboxamide is non-selective; therefore, the bromine is typically installed earlier or the ring is constructed with it.
Retrosynthetic Analysis (Graphviz)
Detailed Synthetic Protocol
Objective: Conversion of 4-Bromo-1H-indole-6-carboxylic acid to 4-Bromo-1H-indole-6-carboxamide.
Reagents:
-
Starting Material: 4-Bromo-1H-indole-6-carboxylic acid (1.0 eq)
-
Activator: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl) (1.5 eq)
-
Catalyst: Hydroxybenzotriazole (HOBt) (1.5 eq)
-
Amine Source: Ammonium Chloride (NH₄Cl) (3.0 eq)
-
Base: Diisopropylethylamine (DIPEA) (4.0 eq)
-
Solvent: DMF (Dimethylformamide)
Step-by-Step Methodology:
-
Activation: Dissolve 4-bromo-1H-indole-6-carboxylic acid in anhydrous DMF under an inert atmosphere (N₂). Add DIPEA (2.0 eq) followed by EDC·HCl and HOBt.[1] Stir at room temperature for 30 minutes to form the active ester.
-
Amidation: Add solid NH₄Cl followed by the remaining DIPEA (2.0 eq). The excess base is required to liberate free ammonia from the ammonium salt.
-
Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor by LC-MS (Target [M+H]⁺ ≈ 240/242).
-
Work-up: Dilute the reaction mixture with ethyl acetate. Wash efficiently with saturated NaHCO₃ (to remove unreacted acid), water (x3, to remove DMF), and brine.
-
Purification: Dry the organic layer over Na₂SO₄ and concentrate. If necessary, purify via flash column chromatography (SiO₂, 0–10% MeOH in DCM).
-
Yield: Typical yields range from 75–85%.
Part 3: Reactivity & Medicinal Chemistry Applications[1][6]
The "Scaffold-Vector" Concept
In drug discovery, this molecule is rarely the final drug. It is a core scaffold .
-
Suzuki-Miyaura Coupling (C4): The C4-Br is the primary diversification point. It reacts with aryl boronic acids to create "4-substituted indole-6-carboxamides."
-
Application: In BTK inhibitors, a hydrophobic group at C4 occupies the selectivity pocket (Cys481 proximity).
-
-
N-Alkylation (N1): The indole nitrogen can be alkylated to tune solubility or reach solvent-exposed regions.
Reactivity Map (Graphviz)
Case Study: Kinase Inhibition
Indole-6-carboxamides are structural isosteres of quinazolines (found in Gefitinib).
-
Binding Mode: The C6-amide acts as a donor-acceptor pair for the kinase hinge.
-
Selectivity: The C4-substituent (introduced via the bromine) dictates selectivity. For example, introducing a bulky piperidinyl-phenyl group at C4 can create potent PARP inhibitors by stacking with tyrosine residues in the catalytic cleft.
Part 4: Safety & Handling
-
Hazards: As a halogenated organic, treat as an irritant (Skin Irrit. 2, Eye Irrit. 2A).
-
Stability: Stable at room temperature. Store under inert gas (Argon) to prevent slow oxidation of the indole ring over months.
-
Incompatibility: Avoid strong oxidizing agents (can oxidize the indole C2-C3 bond).
References
-
Synthesis of Indole-6-Carboxylic Acid Derivatives
- Source: PrepChem. "Synthesis of indole-6-carboxylic acid."
-
URL:[Link]
- Relevance: Provides the found
-
Indole Scaffolds in Kinase Inhibitors
- Source: MDPI Molecules. "The Indole Scaffold in Biochemistry and Therapeutics."
-
URL:[Link]
- Relevance: Reviews the binding modes of indole-carboxamides in oncology targets.
-
BTK Inhibitor Design (Carboxamide Functionality)
-
PARP Inhibitors and Indole Carboxamides
Sources
- 1. researchgate.net [researchgate.net]
- 2. Identification of novel short chain 4-substituted indoles as potent alphavbeta3 antagonist using structure-based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. HRP20200819T1 - Indole carboxamides compounds useful as kinase inhibitors - Google Patents [patents.google.com]
- 5. mdpi.com [mdpi.com]
- 6. 7-Azaindole-1-carboxamides as a new class of PARP-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. rjptonline.org [rjptonline.org]
